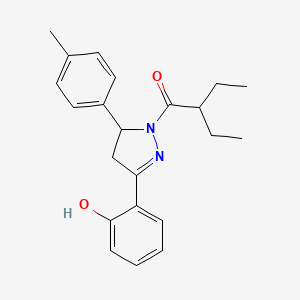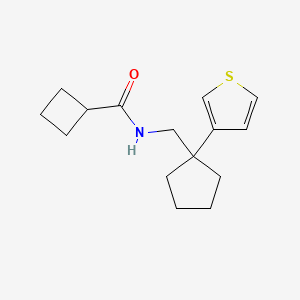
N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutanecarboxamide core linked to a thiophene-substituted cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate: : The initial step involves the synthesis of 1-(thiophen-3-yl)cyclopentylmethanol. This can be achieved through a Grignard reaction where thiophene-3-bromide reacts with cyclopentanone in the presence of magnesium and anhydrous ether.
-
Conversion to the Amide: : The cyclopentylmethanol intermediate is then converted to the corresponding amine via a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
-
Formation of the Final Product: : The final step involves the acylation of the amine with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene ring in N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced at the amide bond to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride.
-
Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
-
Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the cyclobutanecarboxamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclobutanecarboxamide: Similar structure but with the thiophene ring at a different position.
N-((1-(furan-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide: Similar structure with a furan ring instead of thiophene.
N-((1-(phenyl)cyclopentyl)methyl)cyclobutanecarboxamide: Similar structure with a phenyl ring instead of thiophene.
Uniqueness
N-((1-(thiophen-3-yl)cyclopentyl)methyl)cyclobutanecarboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can affect its binding affinity and specificity towards biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-14(12-4-3-5-12)16-11-15(7-1-2-8-15)13-6-9-18-10-13/h6,9-10,12H,1-5,7-8,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCDWVZHIEQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
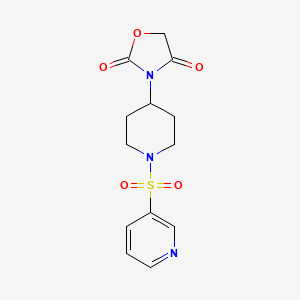

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2837117.png)
![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)
![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

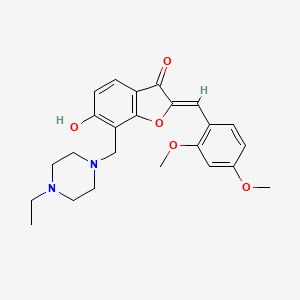
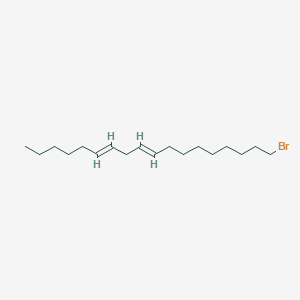
![methyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2837131.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2837132.png)
